molecular formula C42H38O9 B1246501 calyxin I

calyxin I

Cat. No.: B1246501
M. Wt: 686.7 g/mol
InChI Key: UJEBJUQQVRWYAG-SOFNOPICSA-N
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Description

Calyxin I is a bioactive diarylheptanoid isolated from the seeds of Alpinia blepharocalyx, a plant traditionally used in Asian medicine. Structurally, it features a tetrahydropyranochromene core with two aromatic rings (C-aryl groups) and a unique bis-C-arylpyranoside moiety . The compound was first identified alongside its epimeric analogues, calyxin J and epicalyxin J, which share the same core but differ in stereochemistry at specific chiral centers . This compound exhibits potent antiproliferative activity against cancer cell lines, including murine colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cells, with mechanisms linked to inhibition of NF-κB and EGFR signaling pathways . Its synthesis involves a Prins-Friedel-Crafts cascade reaction, often conducted in ionic liquids to enhance efficiency .

Properties

Molecular Formula

C42H38O9

Molecular Weight

686.7 g/mol

IUPAC Name

(E)-1-[(2S,4S,4aS,5R,10bR)-10-hydroxy-4,5-bis(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-8-methoxy-1,2,4,4a,5,10b-hexahydropyrano[3,4-c]chromen-7-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C42H38O9/c1-49-36-23-35(48)37-33-22-32(20-6-24-2-12-28(43)13-3-24)50-40(26-8-16-30(45)17-9-26)38(33)41(27-10-18-31(46)19-11-27)51-42(37)39(36)34(47)21-7-25-4-14-29(44)15-5-25/h2-5,7-19,21,23,32-33,38,40-41,43-46,48H,6,20,22H2,1H3/b21-7+/t32-,33-,38-,40+,41-/m0/s1

InChI Key

UJEBJUQQVRWYAG-SOFNOPICSA-N

Isomeric SMILES

COC1=C(C2=C([C@@H]3C[C@@H](O[C@@H]([C@H]3[C@@H](O2)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)CCC6=CC=C(C=C6)O)C(=C1)O)C(=O)/C=C/C7=CC=C(C=C7)O

Canonical SMILES

COC1=C(C2=C(C3CC(OC(C3C(O2)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)CCC6=CC=C(C=C6)O)C(=C1)O)C(=O)C=CC7=CC=C(C=C7)O

Synonyms

calyxin I
calyxin-I

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

Calyxin I belongs to the diarylheptanoid family, which includes calyxins, epicalyxins, and blepharocalyxins. Key structural comparisons are summarized below:

Compound Core Structure Key Substituents/Stereochemistry Unique Features
This compound Tetrahydropyranochromene Bis-C-aryl groups at C-7 and C-7′; (3R,5R,7S) configuration Antiproliferative activity against HT-1080
Calyxin J Tetrahydropyranochromene Epimeric at C-3; (3S,5R,7S) configuration Reduced activity compared to this compound
Epicalyxin J Tetrahydropyranochromene C-3 epimer of calyxin J Similar activity to calyxin J
Calyxin F Tetrahydropyranochromene Methoxy group at C-4′; (3R,5R,7S) configuration Revised structure via synthetic correlation
Blepharocalyxin D Dimeric diarylheptanoid Two diarylheptanoid units linked via ether bond ED₅₀ = 3.61 µM (colon 26-L5 carcinoma)

Key Observations :

  • Stereochemical Sensitivity: this compound and its epimers (e.g., calyxin J) demonstrate how minor stereochemical changes (e.g., C-3 configuration) significantly alter bioactivity .
  • π-Stacking Effects : The syn orientation of aromatic rings in this compound’s core is stabilized by π-stacking, a critical factor in stereocontrol during synthesis .

Activity Trends :

  • Dimeric derivatives (e.g., blepharocalyxins) show enhanced potency, likely due to increased molecular rigidity and target engagement .
  • Methoxy substituents (e.g., calyxin F) slightly reduce activity compared to hydroxylated analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
calyxin I
Reactant of Route 2
calyxin I

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